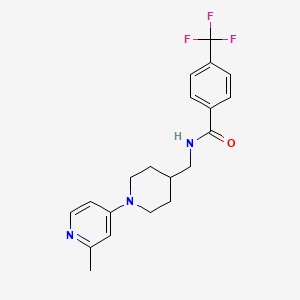

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O/c1-14-12-18(6-9-24-14)26-10-7-15(8-11-26)13-25-19(27)16-2-4-17(5-3-16)20(21,22)23/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBRFXCVQRNLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

Attachment of the Pyridine Ring: The 2-methylpyridine moiety is introduced via a nucleophilic substitution reaction, often using a halogenated pyridine derivative.

Formation of the Benzamide Moiety: The final step involves the coupling of the piperidine-pyridine intermediate with 4-(trifluoromethyl)benzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features are compared below with analogs from the evidence, focusing on substituent effects, synthetic yields, spectral data, and molecular properties.

Key Findings from Comparisons:

Substituent Effects on Yield :

- Electron-withdrawing groups (e.g., -CF₃, -F) correlate with moderate yields (44–64%), likely due to steric or electronic challenges during amide coupling .

- Higher yields (76.2% for 6f) are observed with smaller substituents (e.g., -OCHF₂), suggesting less steric hindrance .

Spectral Data Trends :

- The -CF₃ group in the target compound’s benzamide would likely produce a deshielded aromatic proton signal near δ 7.8–8.2 ppm, similar to 8a and 7c .

- Ureido/thiourea NH protons in analogs appear between δ 6.9–8.2 ppm, influenced by hydrogen bonding .

Lipophilicity (logP) is expected to follow: Target > 8a > 6f, based on -CF₃ > thiourea > -OCHF₂ .

Biological Activity

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide, known for its complex structure and potential therapeutic applications, has garnered attention in pharmacological research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 367.88 g/mol. Its structure features a trifluoromethyl group and a piperidine moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₄OS |

| Molecular Weight | 367.88 g/mol |

| CAS Number | 1956382-00-5 |

| Solubility | Soluble in DMSO |

| Storage Conditions | Store at -20°C |

Research indicates that the compound may interact with various biological targets, particularly within the central nervous system (CNS). Its structural components suggest potential activity as a modulator of neurotransmitter receptors, particularly metabotropic glutamate receptors (mGluRs), which play significant roles in neuropsychiatric disorders.

Case Study: Neuropharmacological Effects

A study conducted by Kinney et al. (2005) demonstrated that similar compounds exhibited positive allosteric modulation of mGluR5, leading to anxiolytic effects in rodent models. The findings suggest that this compound could exhibit similar properties, warranting further investigation into its therapeutic potential in anxiety and mood disorders.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Benzamide riboside, a related compound, has shown effectiveness in downregulating DHFR levels, indicating that this compound might possess similar inhibitory effects .

Pharmacokinetics and Toxicology

While preliminary studies suggest promising biological activity, comprehensive pharmacokinetic profiles and toxicological assessments are essential for evaluating the safety and efficacy of this compound. Future research should focus on:

- In vivo Studies : To assess the therapeutic effects and safety profile in animal models.

- Target Identification : Understanding the specific molecular targets involved in its mechanism of action.

- Clinical Trials : Evaluating its efficacy in human subjects for conditions like anxiety disorders and cancer.

Q & A

Q. What computational tools predict off-target interactions for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against protein databases (e.g., PDB). Machine learning models (e.g., Random Forest) trained on kinase inhibition data prioritize high-risk off-targets. Experimental validation uses radioligand binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.